2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide
Description
Chemical Structure and Synthesis
2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide (IUPAC: 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) is a tetrazole-based compound featuring a 4-fluorophenyl group at the 1-position of the tetrazole ring and a furan-2-ylmethyl carboxamide substituent at the 5-position. Its molecular formula is C₁₂H₁₀FN₅O₂, with a molecular weight of 291.24 g/mol.
The synthesis involves reacting thiourea derivatives with sodium nitrite and mercuric chloride in DMF, followed by purification via column chromatography. This method yields high-purity compounds (79–92% yield), as confirmed by ¹H NMR, ¹³C NMR, and HRMS (ESI) analyses . Crystallographic data for related derivatives (e.g., CCDC 2047281) were resolved using SHELX software and validated via the APEX2 program .
The 4-fluorophenyl group enhances lipophilicity and membrane permeability, while the furan moiety may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-9-3-5-10(6-4-9)19-17-12(16-18-19)13(20)15-8-11-2-1-7-21-11/h1-7H,8H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVRFIEKSLEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide, a synthetic organic compound belonging to the tetrazole class, has gained attention for its diverse biological activities. Characterized by a fluorophenyl group, a furan moiety, and a carboxamide functional group, this compound exhibits promising pharmacological properties that warrant detailed investigation.
The molecular formula of this compound is with a molecular weight of approximately 287.25 g/mol. The presence of fluorine enhances the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains at low concentrations. For instance, the minimal inhibitory concentration (MIC) values for this compound against standard strains of Staphylococcus epidermidis ranged from 2 to 16 µg/mL, showcasing its potency compared to traditional antibiotics like ciprofloxacin .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In cytotoxicity assays against human cancer cell lines, it displayed promising results with IC50 values significantly lower than those of reference drugs such as doxorubicin. The structure-activity relationship (SAR) analysis suggests that the unique combination of the furan and tetrazole rings contributes to its cytotoxic effects .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors due to structural similarities with natural substrates. Molecular docking studies have indicated that it can effectively bind to various biological targets, enhancing its potential as a lead compound in drug discovery .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide | Chlorine instead of fluorine | Potential differences in biological activity due to chlorine's electronic effects |
| 2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide | Bromine instead of fluorine | May exhibit different reactivity patterns compared to fluorinated analogs |
| 2-(4-methylphenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide | Methyl group instead of halogen | Altered lipophilicity and possibly reduced metabolic stability |
Scientific Research Applications
Pharmacological Significance
The compound's structure, featuring a fluorophenyl group and a furan moiety, contributes to its pharmacological properties. The presence of fluorine enhances metabolic stability and lipophilicity, which can improve pharmacokinetic profiles. Research indicates that tetrazole derivatives often exhibit significant biological activity, including antimicrobial and anticancer properties.
-
Antimicrobial Properties :
- Studies have shown that various derivatives of tetrazole compounds demonstrate promising antimicrobial activity against both standard and clinical strains of bacteria. For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines have been tested for their efficacy against Staphylococcus epidermidis, revealing minimal inhibitory concentrations (MICs) as low as 2 µg/mL for certain derivatives .
-
Anticancer Activity :
- The anticancer potential of tetrazole derivatives has been explored extensively. Compounds similar to 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide have been synthesized and evaluated against various cancer cell lines. For example, some derivatives showed selective cytotoxicity against human cancer cell lines while remaining non-toxic to normal cells .
Case Studies
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activities of Related Tetrazole Derivatives
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Heterocyclic Core Variations
- Tetrazole vs. Thiophene/Oxadiazole :
- Tetrazole derivatives (e.g., the target compound) exhibit higher metabolic stability due to the aromatic tetrazole ring, which resists enzymatic degradation compared to thiophene or oxadiazole cores .
- Thiophene-based analogues (e.g., compound in ) show stronger antibacterial activity against Gram-positive bacteria, likely due to enhanced interactions with bacterial membrane proteins .
Substituent Effects
- Fluorophenyl Groups: The 4-fluorophenyl group in the target compound improves pharmacokinetic properties (e.g., logP = 2.1) compared to non-fluorinated analogues. However, compounds with 3,5-difluorophenyl substituents () demonstrate higher antibacterial potency, suggesting fluorine positioning impacts target binding .
- Furan-2-ylmethyl vs. Other Heterocycles :
Bioactivity
- Antibacterial Activity : Nitrothiophene carboxamides () show MIC values of 0.5–2 µg/mL against Staphylococcus aureus, outperforming tetrazole derivatives in this category .
- Enzyme Inhibition : Tetrazole derivatives like the target compound are predicted to inhibit enzymes such as kynurenine formamidase (KFase) with binding affinities of −8.7 to −9.0 kcal/mol, comparable to fluorobenzamide inhibitors () .
Pharmacophoric and Computational Insights
- Binding Affinity : Molecular docking studies suggest that the tetrazole ring’s nitrogen atoms form hydrogen bonds with active-site residues (e.g., Asp149 in KFase), while the 4-fluorophenyl group engages in hydrophobic interactions .
- ADME Properties : The target compound’s calculated polar surface area (PSA = 85 Ų) and molecular weight (<300 Da) align with Lipinski’s Rule of Five, indicating favorable oral bioavailability compared to bulkier analogues (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
